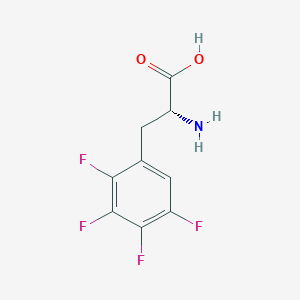
2,3,4,5-Tetrafluoro-D-Phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-Tetrafluoro-D-Phenylalanine is a fluorinated derivative of the amino acid phenylalanine. It is characterized by the substitution of four hydrogen atoms on the benzene ring with fluorine atoms. This modification significantly alters the chemical and physical properties of the compound, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrafluoro-D-Phenylalanine typically involves the fluorination of phenylalanine derivatives. One common method is the direct fluorination of phenylalanine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow fluorination. This technique allows for better control over reaction parameters and can be more efficient for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5-Tetrafluoro-D-Phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tetrafluoroquinones, while reduction can produce tetrafluorocyclohexanes .
Aplicaciones Científicas De Investigación
2,3,4,5-Tetrafluoro-D-Phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is incorporated into peptides and proteins to study their structure and function.
Industry: The compound is used in the development of advanced materials with unique properties .
Mecanismo De Acción
The mechanism of action of 2,3,4,5-Tetrafluoro-D-Phenylalanine involves its interaction with various molecular targets. The fluorine atoms can form strong hydrogen bonds with biological molecules, altering their conformation and activity. This can affect pathways involved in protein folding, enzyme activity, and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,5-Tetrafluoro-L-Phenylalanine: The L-isomer of the compound, which has different biological activity.
2,3,4,5-Tetrafluorophenylalanine: A non-chiral version of the compound.
2,3,4,5-Tetrafluorophenylglycine: A similar compound with a glycine backbone instead of phenylalanine
Uniqueness
2,3,4,5-Tetrafluoro-D-Phenylalanine is unique due to its specific stereochemistry and the presence of four fluorine atoms, which significantly enhance its stability and reactivity compared to non-fluorinated analogs .
Propiedades
Número CAS |
747405-49-8 |
|---|---|
Fórmula molecular |
C9H7F4NO2 |
Peso molecular |
237.15 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H7F4NO2/c10-4-1-3(2-5(14)9(15)16)6(11)8(13)7(4)12/h1,5H,2,14H2,(H,15,16)/t5-/m1/s1 |
Clave InChI |
XPEAYFZWBKHVDF-RXMQYKEDSA-N |
SMILES isomérico |
C1=C(C(=C(C(=C1F)F)F)F)C[C@H](C(=O)O)N |
SMILES canónico |
C1=C(C(=C(C(=C1F)F)F)F)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B12279000.png)
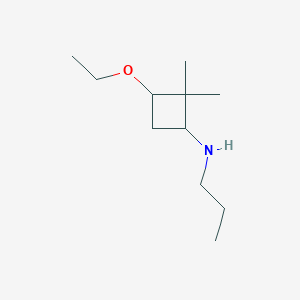
![3-Propyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12279011.png)

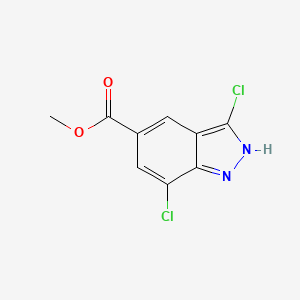
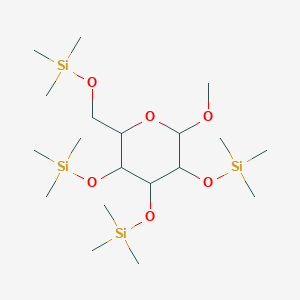
![3-Propyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B12279047.png)
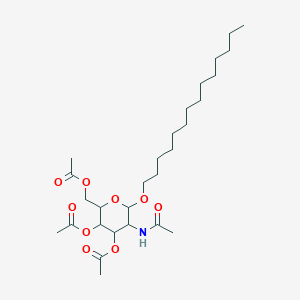
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12279066.png)

![2-Benzyl-5-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12279076.png)
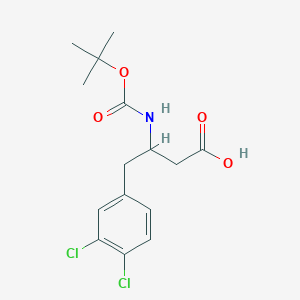
![7,7-Difluoro-2-azaspiro[3.5]nonane](/img/structure/B12279091.png)
